2,6-Diphenyl-4,4'-bipyridine
Description
2,6-Diphenyl-4,4'-bipyridine (C₂₂H₁₆N₂) is a heterocyclic aromatic compound featuring two pyridine rings connected at the 4,4'-positions, with phenyl substituents at the 2,6-positions of each pyridine (Figure 1). Its molecular weight is 308.38 g/mol, and it exhibits a planar geometry conducive to π-π stacking interactions . This compound is notable for its structural rigidity and electronic tunability, making it a versatile ligand in coordination chemistry and materials science. Applications span luminescent materials, catalysis, and optoelectronic devices due to its ability to stabilize metal centers and modulate charge-transfer properties .
Properties
Molecular Formula |
C22H16N2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2,6-diphenyl-4-pyridin-4-ylpyridine |
InChI |
InChI=1S/C22H16N2/c1-3-7-18(8-4-1)21-15-20(17-11-13-23-14-12-17)16-22(24-21)19-9-5-2-6-10-19/h1-16H |
InChI Key |
AGVQSEGGWFOUSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diphenyl-4,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a phenylboronic acid in the presence of a palladium catalyst . Another method is the Stille coupling, which uses a stannylated pyridine derivative and a phenyl halide . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2,6-Diphenyl-4,4’-bipyridine often employs large-scale coupling reactions using similar methods as described above. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reactions are typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenyl-4,4’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form bipyridinium salts, which are useful in redox chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include bipyridinium salts, bipyridyl radicals, and various substituted bipyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Diphenyl-4,4’-bipyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,6-Diphenyl-4,4’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing certain oxidation states . The compound can also participate in redox reactions, acting as either an electron donor or acceptor depending on the specific conditions .
Comparison with Similar Compounds
Structural and Electronic Modifications
Key structural analogs of 2,6-diphenyl-4,4'-bipyridine include:
| Compound Name | Substituents | Electronic Effects | Key Applications |
|---|---|---|---|
| 2,6-Diphenyl-4,4'-bipyridine | Phenyl (2,6-pos.) | Strong π-conjugation, steric bulk | Luminescent materials, DSSCs |
| 4,4′-Dimethyl-2,2′-bipyridine | Methyl (4,4′-pos.) | Electron-donating, reduced steric hindrance | Anticancer Ru complexes |
| 2,2′-Bipyridine-4,4′-dicarboxylic acid | Carboxy (4,4′-pos.) | Electron-withdrawing, enhances binding | Dye-sensitized solar cells (DSSCs) |
| Viologens (N,N′-disubstituted derivatives) | Alkyl/aryl at N,N′-pos. | Redox-active, electrochromic | Smart windows, sensors |
| 4,4′-Bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine | Fluorine (phenyl), methyl (6,6′-pos.) | Electron-withdrawing (F), steric adjustment | Tuning emission properties |
Key Findings :
- Electronic Effects : Substituents at the 4,4′-positions (e.g., methyl, carboxy) directly influence electron density. Carboxy groups in 2,2′-bipyridine-4,4′-dicarboxylic acid enhance anchoring to TiO₂ in DSSCs, achieving 9.03% efficiency compared to 8.63% for N719 dye .
- Steric Impact : Phenyl groups in 2,6-diphenyl-4,4′-bipyridine introduce steric hindrance, reducing aggregation in luminescent complexes but limiting solubility .
- Redox Activity : Viologens exhibit reversible redox behavior, enabling applications in electrochromic devices, whereas 2,6-diphenyl derivatives focus on photophysical tuning .
Photophysical and Catalytic Properties
- Luminescence : Eu(III) complexes with 4,4′-dimethyl-2,2′-bipyridine show enhanced luminescence due to methyl-induced ligand rigidity, whereas phenyl-substituted analogs prioritize charge separation .
- Emission Tuning: Fluorination of phenyl rings (e.g., 4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine) lowers emission energy by 0.2 eV and increases quantum yield by 15% compared to non-fluorinated analogs .
- Catalytic Performance : Ru(II) complexes with 2,6-diphenyl-4,4′-bipyridine ligands demonstrate superior light-harvesting in DSSCs due to extended conjugation, outperforming methyl-substituted variants in charge-transfer efficiency .
Coordination Chemistry and Material Design
- Coordination Polymers : Ag(I) polymers with 4,4′-bipyridine and thiophene dicarboxylate exhibit UV absorption at 320–350 nm, while phenyl-substituted analogs show redshifted absorption due to extended π-systems .
- Anticancer Activity : Ru(II)-4,4′-dimethyl-2,2′-bipyridine complexes exhibit IC₅₀ values < 5 µM against cisplatin-resistant NSCLC cells, leveraging methyl groups for improved cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
